Product packaging for Rhenium re-186 sulfide(Cat. No.:)

Rhenium re-186 sulfide

Cat. No.: B10815551
M. Wt: 596.4 g/mol
InChI Key: USBWXQYIYZPMMN-CLJOKXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhenium Re-186 Sulfide is a radiopharmaceutical agent formulated for isotopic radiation synovectomy (also known as radiosynoviorthesis), a minimally invasive therapeutic procedure for treating debilitating joint conditions . The compound is a colloidal suspension where the isotope Rhenium-186 is complexed with sulfide. The primary value of this reagent for researchers lies in its application for the local irradiation of inflamed synovial tissue. The mechanism of action is grounded in brachytherapy principles. Upon intra-articular injection, the compound delivers targeted beta radiation (β–) directly to the pathological synovium . The beta particles emitted by Rhenium-186 have a tissue penetration of up to a few millimeters, which is ideal for ablating the synovial lining while sparing surrounding healthy structures like cartilage and bone . This localized radiation induces DNA damage in proliferating inflammatory cells, leading to a reduction in synovial hyperplasia, pain, and effusion . Rhenium-186 has a physical half-life of 3.72 days and emits a 137 keV gamma photon, which also allows for in-vivo imaging and dosimetry studies . Its main research and clinical applications focus on the management of persistent synovitis in medium-sized joints—such as the elbow, wrist, shoulder, and ankle—in conditions including rheumatoid arthritis, haemophilic arthropathy, and pigmented villonodular synovitis (PVNS) . It is often investigated as an adjuvant therapy following surgical synovectomy to eradicate residual tissue and prevent recurrence . The research grade of this product is intended for use in developing and optimizing therapeutic formulations, studying radiochemistry, and conducting pre-clinical research. This product is labeled "For Research Use Only" (RUO). It is strictly for laboratory research purposes and is not for diagnostic, therapeutic, or human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Re2S7-14 B10815551 Rhenium re-186 sulfide

Properties

Molecular Formula

Re2S7-14

Molecular Weight

596.4 g/mol

IUPAC Name

rhenium-186;heptasulfide

InChI

InChI=1S/2Re.7S/q;;7*-2/i2*1+0;;;;;;;

InChI Key

USBWXQYIYZPMMN-CLJOKXJZSA-N

Isomeric SMILES

[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[186Re].[186Re]

Canonical SMILES

[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Re].[Re]

Origin of Product

United States

Rhenium 186 Production and Radiochemical Synthesis Methodologies

Nuclear Reaction Pathways for Rhenium-186 Generation

The generation of Rhenium-186 can be accomplished through two primary routes: irradiation in a nuclear reactor and bombardment with charged particles in an accelerator. Each pathway offers distinct advantages and results in products with different specific activities.

Reactor Production via Neutron Activation

The most common method for producing Rhenium-186 is through neutron activation in a nuclear reactor. This process involves the irradiation of enriched Rhenium-185 (¹⁸⁵Re) targets with thermal neutrons. The underlying nuclear reaction is:

¹⁸⁵Re(n,γ)¹⁸⁶Re

This reaction has a high thermal neutron capture cross-section, making it an efficient production method in medium-flux research reactors. However, a significant drawback of this approach is the co-production of non-radioactive rhenium isotopes, which results in a low specific activity of the final product. This "carrier-added" ¹⁸⁶Re is suitable for applications where high specific activity is not a critical requirement.

Production Method Target Material Nuclear Reaction Key Characteristics
Reactor ProductionEnriched ¹⁸⁵Re¹⁸⁵Re(n,γ)¹⁸⁶ReHigh yield, low specific activity

Accelerator Production via Charged Particle Reactions

To obtain Rhenium-186 with a higher specific activity ("no-carrier-added"), accelerator-based production methods are employed. These involve the bombardment of various target materials with charged particles, such as protons or deuterons.

A prevalent method for the accelerator production of ¹⁸⁶Re utilizes enriched Tungsten-186 (¹⁸⁶W) targets. The primary nuclear reactions involved are:

¹⁸⁶W(p,n)¹⁸⁶Re : This reaction involves bombarding the tungsten target with protons.

¹⁸⁶W(d,2n)¹⁸⁶Re : In this case, deuterons are used as the bombarding particles.

The (p,n) reaction on highly enriched ¹⁸⁶W is often considered the method of choice for producing no-carrier-added ¹⁸⁶Re. Research has shown that irradiating a natural tungsten target can yield approximately 1.25 MBq/µA·h⁻¹, which can be significantly increased to 4.32 MBq/µA·h⁻¹ when a 99% enriched ¹⁸⁶W target is used. The deuteron-induced reaction offers the advantage of higher reaction cross-sections and potentially lower levels of isotopic impurities.

Target Reaction Particle Energy Yield
Natural W(p,n)7-14 MeV1.25 MBq/µA·h⁻¹ at 15.9 MeV
Enriched ¹⁸⁶W(p,n)~18 MeV4.32 MBq/µA·h⁻¹
Enriched ¹⁸⁶W(d,2n)~20 MeVHigher than (p,n) reaction

An alternative accelerator-based route involves the irradiation of isotopically enriched osmium targets. The nuclear reactions for this pathway include:

¹⁸⁹Os(p,α)¹⁸⁶Re

¹⁹²Os(p,α3n)¹⁸⁶Re

These methods also yield high specific activity Rhenium-186 as the target material is a different element from the product, allowing for effective chemical separation.

Isolation and Purification Techniques for Rhenium-186

Following its production, Rhenium-186 must be chemically separated from the target material and any other impurities. The choice of separation methodology depends on the production route and the chemical forms of the target and product.

Chemical Separation Methodologies

Several techniques have been developed for the efficient isolation and purification of Rhenium-186.

Anion Exchange Chromatography : This is a widely used method, particularly after the irradiation of tungsten targets. The process typically involves dissolving the irradiated target in an alkaline solution, followed by the separation of perrhenate (B82622) ions (ReO₄⁻) from the tungstate ions on an anion exchange resin. The ¹⁸⁶Re can then be eluted from the resin.

Thermo-chromatography : This technique has been successfully employed for the separation of ¹⁸⁶Re from irradiated tungsten carbide (¹⁸⁶WC) targets. The process leverages the differences in volatility between rhenium and tungsten oxides at high temperatures to achieve separation.

Liquid-Liquid Extraction : This method can also be used to separate radiorhenium from target solutions. For instance, methyl ethyl ketone (MEK) can be used to extract rhenium from an alkaline sodium hydroxide solution of the target material.

Precipitation : In some processes, rhenium can be separated by precipitating it as rhenium heptasulfide (Re₂S₇) from an acidic solution by introducing a sulfidizing agent like hydrogen sulfide (B99878) (H₂S) or sodium thiosulfate (B1220275). The precipitate can then be redissolved to obtain the purified rhenium.

Radiochemical Synthesis of Rhenium-186 Sulfide

Rhenium-186 sulfide is utilized as a colloidal suspension for medical applications. The synthesis of this compound involves the conversion of the purified Rhenium-186, typically in the form of perrhenate (¹⁸⁶ReO₄⁻), into an insoluble sulfide colloid.

While specific formulations are often proprietary, the general principle involves the reaction of the radioactive perrhenate with a source of sulfide ions in a controlled manner to produce colloidal particles of Rhenium-186 sulfide. This process is analogous to the preparation of other metallic sulfide colloids used in nuclear medicine.

The formation of the colloidal suspension often involves the use of a reducing agent and a sulfur-containing compound, such as sodium thiosulfate, in an acidic medium. The reaction is typically heated to facilitate the formation of the sulfide precipitate. Stabilizing agents, such as gelatin, may be included in the formulation to control the particle size and prevent aggregation of the colloid. The particle size of the resulting Rhenium-186 sulfide colloid is a critical quality parameter, as it influences its in vivo distribution. For its intended medical use, the particle size is typically in the nanometer range.

The final product is a sterile suspension of colloidal Rhenium-186 sulfide, which must undergo rigorous quality control testing to ensure its radiochemical purity, particle size distribution, and stability before it can be used.

Anion Exchange Chromatography

A crucial step in ensuring the purity of Rhenium-186 is the use of anion exchange chromatography. This technique is a cornerstone in the separation and purification of various ions and charged molecules. harvardapparatus.com In the context of Rhenium-186 production, particularly when produced from the irradiation of tungsten targets, anion exchange chromatography serves to effectively separate the desired Re-186 from the target material and other potential impurities.

The fundamental principle of anion exchange chromatography lies in the electrostatic interaction between negatively charged ions (anions) in a solution and positively charged functional groups covalently bound to a solid support material, known as the resin. google.com In the purification of Rhenium-186, the perrhenate ion (ReO₄⁻), which is the common chemical form of Rhenium-186 after its initial processing, carries a negative charge. This allows it to bind to the positively charged anion exchange resin.

The process typically involves the following steps:

Column Equilibration: The chromatography column containing the anion exchange resin is first equilibrated with a buffer solution to establish a specific pH and ionic strength.

Sample Loading: The solution containing the Rhenium-186 perrhenate and other ionic species is passed through the column. The perrhenate ions, along with other anions, bind to the resin.

Washing: The column is then washed with a buffer to remove any unbound or weakly bound impurities.

Elution: Finally, a solution with a higher ionic strength or a different pH is passed through the column. This disrupts the electrostatic interactions, causing the bound perrhenate ions to be released from the resin and collected as a purified solution.

This method ensures a high degree of radiochemical purity, which is essential for the subsequent synthesis of the Rhenium-186 sulfide radiopharmaceutical.

Radiochemical Synthesis of Rhenium-186 Sulfide

The conversion of the purified Rhenium-186, typically in the form of perrhenate (ReO₄⁻), into Rhenium-186 sulfide is a critical step in the production of the final radiopharmaceutical. This process involves the reduction of the rhenium from a higher oxidation state to a lower one, allowing it to react with a sulfur source to form the insoluble sulfide colloid.

Reduction of Perrhenate Precursors

The synthesis of Rhenium-186 sulfide generally commences with the perrhenate ion as the starting material. In this precursor, rhenium exists in the +7 oxidation state. To form a sulfide, the rhenium must be reduced to a lower oxidation state, typically +4 or a mixed-valence state, which can then precipitate with sulfide ions.

One documented method for the preparation of nano-scale rhenium sulfide colloidal particles involves the reaction of a perrhenate salt with a thiosulfate, such as sodium thiosulfate (Na₂S₂O₃), in a polyol solvent. The reaction is initiated by the addition of an acid, like perchloric acid or hydrochloric acid, at room temperature. The thiosulfate serves as both a reducing agent and a source of sulfide ions. The acidic conditions facilitate the decomposition of the thiosulfate to provide the necessary sulfide for the precipitation of rhenium sulfide. Following the reaction, the acidity of the resulting colloid is adjusted to a near-neutral pH to stabilize the nano-sized particles.

Direct Formation from Disulfide Precursors

There is a lack of available scientific literature detailing the direct formation of Rhenium-186 sulfide for radiopharmaceutical applications from disulfide precursors. The established and documented methods predominantly rely on the reduction of perrhenate precursors in the presence of a sulfur-donating agent. Therefore, this pathway is not considered a standard or common methodology in the synthesis of this particular radiopharmaceutical.

Role of Reducing Agents (e.g., Borohydride Exchange Resin)

In many radiopharmaceutical preparations, reducing agents are essential to lower the oxidation state of the metallic radionuclide, enabling it to form a stable complex or compound. While specific details on the use of borohydride exchange resin in the routine synthesis of Rhenium-186 sulfide are not extensively documented in publicly accessible literature, the general principles of such reducing agents can be considered.

Borohydride exchange resins are solid-phase reducing agents that consist of borohydride anions (BH₄⁻) immobilized on an anion exchange resin. nih.gov These resins offer several advantages in chemical synthesis, including ease of separation of the spent reducing agent from the reaction mixture and the potential for selective reductions.

In the context of Rhenium-186 sulfide synthesis, a borohydride exchange resin could theoretically be employed to reduce the perrhenate precursor. The immobilized borohydride ions would act as the reducing agent, converting the Re(VII) to a lower oxidation state. The oxidized boron species would remain bound to the resin, simplifying the purification of the reduced rhenium species before the addition of a sulfide source. However, it is important to note that the use of other reducing agents, such as stannous chloride or thiosulfate itself, is more commonly cited in the broader context of technetium and rhenium radiopharmaceutical chemistry. nih.gov

Specific Activity Considerations in Rhenium-186 Sulfide Synthesis

The specific activity of a radionuclide is a critical parameter in the preparation of radiopharmaceuticals, defined as the amount of radioactivity per unit mass of the element. For Rhenium-186, the specific activity plays a significant role in its therapeutic applications.

Rhenium-186 is typically produced in nuclear reactors through the neutron activation of Rhenium-185 via the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction. nih.gov This production method generally results in Rhenium-186 with a relatively low specific activity because the target material (Rhenium-185) is chemically identical to the product (Rhenium-186), making their separation impossible. nih.gov The presence of a significant amount of non-radioactive ("cold") rhenium atoms alongside the radioactive ones can impact the efficiency of radiolabeling and the biological targeting of the radiopharmaceutical.

For applications such as labeling particles or diphosphonates, a lower specific activity of Rhenium-186 may be acceptable. nih.gov However, for labeling molecules that target specific biological receptors, such as peptides or antibodies, a high specific activity is often required to avoid saturation of the binding sites with non-radioactive molecules. nih.gov

Alternative production methods are being explored to obtain Rhenium-186 with higher specific activity. These include the irradiation of enriched tungsten-186 targets in a cyclotron via the ¹⁸⁶W(p,n)¹⁸⁶Re reaction. nih.gov This method allows for the chemical separation of the Rhenium-186 product from the tungsten target, resulting in a product with a significantly higher specific activity.

The following table summarizes the key production routes and their impact on the specific activity of Rhenium-186:

Production RouteTarget MaterialTypical Specific ActivitySeparation of Target and Product
Nuclear Reactor Rhenium-185LowNot possible
Cyclotron Enriched Tungsten-186HighPossible

The specific activity of the starting Rhenium-186 material directly influences the final Rhenium-186 sulfide preparation. A higher specific activity ensures that a smaller total mass of rhenium is administered to achieve the desired therapeutic radiation dose, which can be a crucial factor in minimizing potential chemical toxicity and optimizing the biological behavior of the colloidal radiopharmaceutical.

Chemical and Radiochemical Characterization of Rhenium 186 Sulfide Formulations

Analytical Techniques for Compositional Verification

A variety of analytical methods are employed to confirm the composition and morphology of rhenium sulfide (B99878) colloids. These techniques provide critical information on the chemical identity, particle size, and elemental makeup of the formulation.

Ultraviolet-visible (UV-Vis) spectrophotometry is a valuable and straightforward technique for the characterization of colloidal nanoparticles researchgate.net. It is utilized to study the formation and stability of metal species during the preparation of these particles researchgate.net. For instance, the synthesis of rhenium sulfide colloidal nanoparticles can be monitored at different time intervals using UV-Vis spectrophotometry to track the reaction progress researchgate.net.

While specific UV-Vis absorption spectra for ¹⁸⁶Re-sulfide are not extensively detailed in the available literature, the technique is broadly applied in the characterization of metal sulfide nanoparticles and other rhenium complexes. For example, in the study of other rhenium complexes, UV/Vis absorption measurements have been used to monitor their stability in solutions like phosphate (B84403) buffer and fetal bovine serum acs.org. The principle relies on the absorption of UV or visible light by the material, which can provide information about the electronic structure and concentration of the species in a solution iaea.orgnus.ac.ir.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique crucial for determining the size, shape, and distribution of nanoparticles nih.gov. In the context of rhenium sulfide colloids, TEM analysis has been used to directly visualize and measure the particle size.

One study analyzing a rhenium sulfide colloid formulation found it to be composed of a trimodal distribution of particles with distinct size ranges. The volume diameter (d(v)) maxima were observed at approximately 40.3 nm and 438.6 nm, with a broader distribution in the range of 650-2200 nm nih.gov. In another investigation focused on the synthesis of smaller nanoparticles, TEM was used to confirm the formation of rhenium sulfide nanoparticles with an average diameter of 5.5 nm researchgate.net. The ability of TEM to provide detailed morphological information is indispensable for ensuring that the particle size of the radiopharmaceutical is appropriate for its intended use nih.gov.

Interactive Table: Particle Size Distribution of Rhenium Sulfide Colloids

Analytical TechniqueFindingReference
Transmission Electron Microscopy (TEM) & Photon Correlation Spectroscopy (PCS)Rhenium sulfide colloid existed as a trimodal sample with volume diameter (d(v)) maxima at 40.3 nm and 438.6 nm, and a range of 650-2200 nm. nih.gov
Transmission Electron Microscopy (TEM)Synthesized rhenium sulfide nanoparticles had an average diameter of 5.5 nm. researchgate.net

X-ray Diffraction (XRD) and Energy-Dispersive X-ray (EDX) analysis are powerful techniques for confirming the crystalline structure and elemental composition of materials.

XRD has been successfully employed to verify the formation of ReS₂ in synthesized rhenium sulfide colloidal nanoparticles researchgate.net. This technique provides information about the crystal structure of the material, which is essential for confirming the chemical identity of the sulfide compound researchgate.net.

EDX, often coupled with electron microscopy, provides elemental analysis of the sample. It has been used to confirm the presence of rhenium and sulfur in synthesized nanoparticles, thus verifying the elemental composition of the rhenium sulfide colloid researchgate.net. While detailed EDX spectra for ¹⁸⁶Re-sulfide are specific to individual studies, the technique is a standard method for confirming the elemental makeup of such radiopharmaceutical formulations bnl.gov.

Radiochemical Purity and Stability Assessment

The assessment of radiochemical purity and stability is critical to ensure that the radioactivity remains associated with the sulfide particles and to minimize potential off-target radiation exposure.

In vitro stability studies are performed to evaluate the integrity of the radiolabeled colloid in various biological media over time. These studies are crucial for predicting the in vivo behavior of the radiopharmaceutical.

Rhenium-186 colloidal sulfide is recognized for its good chemical stability, which is a key factor in its therapeutic effectiveness as it helps to confine the radioactivity to the target area openmedscience.com. Studies on similar radiopharmaceuticals, such as Rhenium-188 labeled microspheres, have demonstrated high stability in vitro. For example, ¹⁸⁸Re-labeled microspheres were found to be stable for up to 72 hours when incubated in both normal saline at room temperature and human serum at 37°C researchgate.net. Another study reported that synthesized rhenium sulfide nanoparticles demonstrated good stability, being able to be stored in water for one week researchgate.net. The stability of the bond between the radionuclide and the particle is a critical quality attribute for any radiopharmaceutical intended for internal use nih.gov.

Interactive Table: In Vitro Stability of Rhenium-Sulfide and Similar Formulations

FormulationMediumIncubation TimeStability FindingReference
Rhenium Sulfide NanoparticlesWater1 weekGood stability researchgate.net
¹⁸⁸Re-SC-PLLA MicrospheresNormal Saline (room temp)Up to 72 hoursStable researchgate.net
¹⁸⁸Re-SC-PLLA MicrospheresHuman Serum (37°C)Up to 72 hoursStable researchgate.net

Radiolysis is the process of chemical decomposition of a substance by ionizing radiation. For radiopharmaceuticals with high specific activity, radiolysis can be a significant issue, potentially leading to the degradation of the compound and the detachment of the radionuclide from the carrier molecule. This can result in decreased efficacy and increased uptake in non-target tissues.

While specific, detailed studies on the radiolysis of ¹⁸⁶Re-sulfide at high specific activity are not widely available in the reviewed literature, concerns about radiolysis have been noted for rhenium isotopes. For instance, in the context of labeling antibodies with Rhenium-188, radiolysis was identified as a potential limiting factor for the amount of radioactivity that could be conjugated to the antibody researchgate.net. The production of ¹⁸⁶Re with high specific activity is an area of ongoing research to enhance its therapeutic applications bnl.govresearchgate.net. Investigating the effects of radiolysis on the stability of high specific activity ¹⁸⁶Re-sulfide formulations is an important aspect of their development and quality control to ensure the integrity of the final product.

Colloidal and Nanoparticle Morphology and Size Distribution

The therapeutic efficacy and in-vivo behavior of Rhenium-186 sulfide are intrinsically linked to the morphology and size distribution of its colloidal and nanoparticle formulations. openmedscience.com The particle size is a critical parameter that influences the retention of the radiopharmaceutical within the target joint space and its subsequent biological clearance. iaea.org

Particle Size Control Mechanisms

Controlling the particle size of rhenium sulfide nanoparticles is a significant area of research. The formation of these nanoparticles typically involves nucleation and growth processes. acs.org The final size of the nanocrystals is influenced by factors such as the concentration of precursor materials and the binding strength of any capping ligands used. acs.orgnih.gov

One of the primary challenges in synthesizing rhenium sulfide nanoparticles is preventing their aggregation. The kinetics of the precipitation reaction between potassium perrhenate (B82622) and sodium thiosulfate (B1220275) in an acidic medium can be rapid, making it difficult to control the precipitation process and leading to a wide distribution of particle sizes. researchgate.net

Several strategies have been developed to achieve better control over particle size. These include:

Controlling Supersaturation: The initial supersaturation of the solution is a key determinant of the nucleation rate. By carefully controlling the addition of reactants, it's possible to manage the nucleation and subsequent growth phases to achieve a more uniform particle size distribution. acs.org

Use of Microfluidic Devices: Microfluidic platforms, such as Y-junction mixers, offer precise control over mixing dynamics, which can lead to the synthesis of uniform nanoparticles with high reproducibility. rsc.org

Temperature Control: The temperature at which the synthesis is carried out can influence the reaction kinetics and, consequently, the particle size. For instance, in the synthesis of silver sulfide nanocrystals, increasing the injection temperature was found to produce more uniform, cube-shaped nanocrystals. rsc.org

Techniques such as photon correlation spectroscopy (PCS) and transmission electron microscopy (TEM) are used to determine the size of unlabeled colloids, while membrane filtration is employed for radioactive particle size distribution. nih.gov For example, a study using these methods found that a rhenium sulfide colloid sample was trimodal, with different volume-average diameters. nih.gov

Influence of Stabilizing Agents and Solvents (e.g., Ethylene (B1197577) Glycol)

Stabilizing agents and the choice of solvent play a crucial role in controlling the size and stability of rhenium sulfide nanoparticles. researchgate.netresearchgate.net These agents can prevent the aggregation of newly formed nanoparticles through steric or electrostatic stabilization.

Stabilizing Agents:

Povidone K-25: This polymer has been shown to be effective in stabilizing rhenium sulfide dispersions. researchgate.net The addition of Povidone K-25 can shift the particle size distribution towards smaller sizes. researchgate.net It is believed to work through steric stabilization, preventing the agglomeration of particles. researchgate.net

Gelatin: Similar to Povidone K-25, gelatin has been used as a stabilizing agent in the synthesis of rhenium sulfide colloids. researchgate.net

Polyethylene Glycol (PEG): PEG is another polymer that has been used to modify the surface of ReS₂ nanosheets, enhancing their stability in physiological solutions. mdpi.com

Solvents:

Ethylene Glycol: This solvent has been utilized as both a stabilizer and a solvent in the synthesis of rhenium sulfide nanoparticles. researchgate.netgoogle.com Its use can lead to the formation of small-sized nanoparticles. researchgate.net For instance, a method has been described for preparing nano-grade rhenium sulfide colloidal particles in an ethylene glycol medium, resulting in an average particle size of 5.5 nm. google.com

The interaction between the stabilizing agent and the nanoparticle surface is critical. The functional groups of the stabilizing molecules can chelate to the metal on the nanoparticle surface, sterically blocking further growth. acs.org The choice and concentration of the stabilizing agent must be carefully optimized, as excessive amounts can sometimes lead to destabilization of the suspension. researchgate.net

Table 2: Influence of Stabilizing Agents and Solvents

Agent/Solvent Role Effect on Particle Size/Stability Reference
Povidone K-25 Stabilizing Agent Shifts particle size distribution to smaller sizes (e.g., d(0.5) = 1.4 µm) through steric stabilization. researchgate.net
Ethylene Glycol Solvent and Stabilizer Facilitates the synthesis of small-sized nanoparticles (average diameter of 5.5 nm). researchgate.netgoogle.com

| Polyethylene Glycol (PEG) | Surface Modifier | Improves the stability of ReS₂ nanosheets in various physiological solutions. | mdpi.com |

Rhenium Oxidation States in Sulfide Complexes

Rhenium is a transition metal that can exist in a wide range of oxidation states, from -3 to +7, with +3, +4, and +7 being the most common. wikipedia.orgwikipedia.org In its sulfide complexes, the oxidation state of rhenium is a key characteristic that influences the structure and properties of the compound.

In rhenium disulfide (ReS₂), which is a common form of rhenium sulfide, the oxidation state of rhenium is typically +4. uottawa.cashef.ac.uk This has been confirmed by X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) studies. uottawa.ca These studies have shown that the local atomic environment and the oxidation state of rhenium in molybdenite, where it often substitutes for molybdenum, are similar to that in ReS₂. uottawa.ca

The chemistry of rhenium oxides also provides insight into its potential oxidation states. Rhenium oxides can contain cations with oxidation states of +4 (ReO₂), +6 (ReO₃), and +7 (Re₂O₇). arxiv.org The stability of these oxidation states can be influenced by the surrounding chemical environment. For example, the oxidation state of rhenium ions in thin films can be controlled by the deposition temperature and the amount of oxygen used during sputtering. arxiv.org

In more complex systems, such as rhenium(I) tricarbonyl complexes with sulfur-bridged dipyridyl ligands, the oxidation state of the sulfur bridge (sulfide, sulfoxide, or sulfone) can influence the photophysical properties of the complex. researchgate.netacs.org While these are not simple sulfide complexes, they illustrate the interplay between the oxidation state of rhenium and its surrounding ligands.

Experimental studies on the solubility of ReS₂ under hydrothermal conditions suggest that in slightly acidic to near-neutral, chloride-rich environments at 400°C, the dominant aqueous species is ReCl₄⁰, which implies a +4 oxidation state for rhenium. researchgate.net At higher temperatures (500°C), ReCl₃⁺ may predominate, suggesting a +3 oxidation state. researchgate.net

Table 3: Common Oxidation States of Rhenium in Sulfide and Related Compounds

Compound/Complex Rhenium Oxidation State Method of Determination/Observation Reference
**Rhenium Disulfide (ReS₂) ** +4 XANES and EXAFS studies uottawa.cashef.ac.uk
Rhenium in Molybdenite +4 XANES and EXAFS studies uottawa.ca
Aqueous Rhenium Chloride Species (400°C) +4 (as ReCl₄⁰) Hydrothermal solubility experiments researchgate.net

| Aqueous Rhenium Chloride Species (500°C) | +3 (as ReCl₃⁺) | Hydrothermal solubility experiments | researchgate.net |

Table 4: List of Chemical Compounds

Compound Name
Rhenium-186 Sulfide
Rhenium Disulfide
Potassium Perrhenate
Sodium Thiosulfate
Povidone K-25
Ethylene Glycol
Polyethylene Glycol
Gelatin
Rhenium Dioxide
Rhenium Trioxide
Rhenium Heptoxide
Molybdenite
Perrhenate
Pertechnetate
Rhenium(I) tricarbonyl complexes

Advanced Formulation and Nanotechnology Research for Rhenium 186 Sulfide

Development of Rhenium-186 Sulfide (B99878) Colloids

The development of ¹⁸⁶Re sulfide colloids has been a key area of focus to ensure the radionuclide remains localized within the treatment area, thereby maximizing its therapeutic effect and minimizing exposure to surrounding healthy tissues.

The stability of the Rhenium-186 sulfide colloid is critical for its clinical efficacy. openmedscience.com Optimization of the formulation focuses on creating a stable suspension of insoluble particles that can be retained within the joint capsule. oup.com For Rhenium-based radiopharmaceuticals intended for radiosynovectomy, the sulfide form has been identified as the most suitable due to its insolubility and stability. oup.com

Technological refinements in the formulation process have significantly improved the stability of these colloids. openmedscience.com The chemical form is paramount; ¹⁸⁶Re sulfide consists of rhenium particles sized to ensure they interact minimally with surrounding tissues, which is crucial for reducing systemic radiation exposure. openmedscience.com In vitro stability studies have demonstrated that optimized formulations can maintain over 95% of the ¹⁸⁶Re activity in its colloidal form for a period of five days, which is longer than the 3.7-day half-life of the isotope. oup.comacs.org This ensures that the majority of the radiation is delivered while the colloid is still within the target joint.

A common method for preparing colloidal rhenium sulfide involves the reaction of a rhenium salt, such as Potassium Perrhenate (B82622) (KReO₄), with a reducing agent like Sodium Thiosulfate (B1220275) (Na₂S₂O₃) in an acidic medium, followed by heating to form the black rhenium sulfide precipitate. iaea.org

Table 1: Key Parameters in Rhenium-186 Sulfide Colloid Formulation

Parameter Objective Method/Compound Finding Citation
Chemical Form Maximize insolubility and retention Rhenium Sulfide The sulfide derivative is the best and only form used for creating stable colloids for this application. oup.com
Particle Stability Prevent leakage from the joint Formulation Optimization In vitro studies show >95% of ¹⁸⁶Re activity remains in colloidal form over 5 days. acs.org

| Preparation | Create insoluble colloid | Reaction of KReO₄ with Na₂S₂O₃ | Heating in an acidic solution produces the desired rhenium sulfide colloid. | iaea.org |

A primary goal in the design of ¹⁸⁶Re sulfide colloids is to ensure prolonged retention within the intra-articular space. oup.com The retention time should ideally exceed the decay time of the radionuclide to maximize the therapeutic radiation dose delivered to the inflamed synovium. oup.com Several factors influence this retention.

The most critical factor is the particle size of the colloid. openmedscience.comoup.com The particles must be large enough to be physically retained within the joint space and avoid rapid clearance through the lymphatic system, yet small enough to be effectively phagocytosed by synovial cells. openmedscience.com For ¹⁸⁶Re sulfide, particles are sized specifically to promote slow clearance. openmedscience.com

The insolubility and chemical stability of the colloid are also vital. The use of the sulfide form of rhenium ensures that the radioisotope does not dissolve in the synovial fluid and enter systemic circulation. oup.com Poor retention can lead to extra-articular leakage, resulting in unintended radiation exposure to other organs, particularly regional lymph nodes and the liver. acs.orgnih.gov Gamma camera imaging and biodistribution studies in animal models have been used to quantify this leakage and confirm the high retention rates of optimized formulations. acs.org For example, studies in rabbits have shown mean retentions of ¹⁸⁶Re in the knee joint of 88% or more after three days. acs.org

Table 2: Factors Affecting Intra-articular Retention of ¹⁸⁶Re Sulfide Colloid

Influencing Factor Desired Characteristic Consequence of Sub-optimal Characteristic Research Finding Citation
Particle Size Appropriate size to prevent rapid clearance Increased leakage to lymphatic system if too small Sized to ensure slow clearance from the joint space. openmedscience.comoup.com
Chemical Form Insoluble and stable Systemic absorption and non-target radiation Rhenium sulfide is the chosen form for its insolubility. oup.com

| Colloidal Stability | Minimal disassociation in synovial fluid | Increased extra-articular radiation dose | High in vivo retention rates (e.g., >88% at 3 days in rabbit knees) have been demonstrated. | acs.org |

Rhenium-186 Sulfide Nanoparticle Engineering

Nanotechnology offers advanced strategies for improving the delivery of Rhenium-186. Engineering ¹⁸⁶Re sulfide at the nanoscale allows for greater control over particle properties, leading to enhanced performance.

The synthesis of small-sized rhenium sulfide nanoparticles (NPs), typically smaller than 50 nanometers, is a significant area of research. Such small particles are required for applications that may involve intravenous administration, where larger particles would be rapidly cleared by the reticuloendothelial system. researchgate.net

Several methods have been developed to produce these nanoparticles. One approach involves using rhenium precursors as the starting material with ethylene (B1197577) glycol acting as both a stabilizer and a solvent. researchgate.net This method has successfully produced rhenium sulfide (ReS₂) nanoparticles with an average diameter of 5.5 nm. researchgate.netnih.gov Another technique is the one-pot synthesis under mild conditions, which has yielded ReS₂ NPs with sizes under 10 nm. mdpi.com Characterization using methods like transmission electron microscopy (TEM) and X-ray powder diffraction has confirmed the formation and size of these nanoparticles. researchgate.netnih.gov These small-sized nanoparticles have shown good stability in water for up to one week. researchgate.netnih.gov

Table 3: Synthesis Methods for Small-Sized Rhenium Sulfide Nanoparticles

Synthesis Method Key Reagents/Conditions Average Particle Size Citation
Solvent Stabilization Rhenium precursors, Ethylene glycol 5.5 nm researchgate.netnih.gov
One-Pot Synthesis Mild reaction conditions <10 nm mdpi.com

| Pulsed Laser Ablation | Femtosecond laser in ultrapure water | ~20 nm to ~60 nm | tubitak.gov.tr |

The bare surface of rhenium sulfide nanoparticles can be modified to improve their properties. Surface modification is a key strategy to enhance the stability of the nanoparticles in biological fluids and to add targeting capabilities. researchgate.netnih.gov

One common strategy is the coating of nanoparticles with organic molecules or polymers. researchgate.netnih.gov Polyethylene glycol (PEG) is a widely used polymer for surface modification. mdpi.com PEGylating ReS₂ nanosheets has been shown to result in stable suspensions in various physiological solutions. mdpi.com This coating provides a protective layer that can prevent protein adsorption and aggregation, thereby improving colloidal stability and potentially extending circulation time in vivo. popovtzerlab.com Such modifications are crucial for preventing the rapid clearance of nanoparticles and for ensuring they reach their intended target. researchgate.netpopovtzerlab.com

Table 4: Surface Modification of Rhenium Sulfide Nanoparticles

Modification Strategy Purpose Example Modifier Outcome Citation
Organic Molecule Coating Improve stability Various organic molecules Enhanced colloidal stability. researchgate.netnih.gov

| Polymer Coating | Enhance stability in physiological solutions | Polyethylene glycol (PEG) | Stable dispersion in physiological solutions, reduced protein binding. | mdpi.compopovtzerlab.com |

For certain therapeutic applications like transarterial radioembolization, rhenium sulfide nanoparticles can be integrated into larger carrier systems such as microspheres. nih.gov This approach combines the properties of the nanoparticles with the delivery characteristics of microspheres.

Researchers have successfully embedded ¹⁸⁸Re-labeled rhenium sulfide nanoparticles (with diameters around 50 nm) into biodegradable poly(L-lactic acid) (PLLA) microspheres. researchgate.netnih.gov The process can involve mixing the nanoparticles with the polymer before the microsphere fabrication step, which is often done using a solvent evaporation method. researchgate.net

These composite microspheres are designed to be large enough to be entrapped in the microvasculature of a target tissue, such as a tumor, after arterial injection. The biodegradable nature of the PLLA polymer allows for the eventual clearance of the carrier matrix from the body. nih.gov However, challenges remain, particularly concerning the stability of these microspheres during the neutron activation process required to make the rhenium radioactive. Studies have shown that biodegradable microspheres can be damaged by the high neutron fluxes needed to achieve a specific activity high enough for certain therapies. researchgate.net

Liposomal Encapsulation of Rhenium-186

The encapsulation of Rhenium-186 within liposomes represents a significant advancement in the field of radionuclide therapy. Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as effective carriers for delivering therapeutic radionuclides to target tissues, such as tumors. This approach helps to localize the radiation dose, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. grantome.com The development of Rhenium-186 nanoliposomes (186RNL) has been a key focus of research, aiming to improve the treatment of various cancers, including glioblastoma. grantome.comnih.gov

Remote-Loading Methodologies for Rhenium-186 Nanoliposomes

A critical aspect of preparing Rhenium-186 nanoliposomes is the efficient loading of the radionuclide into the pre-formed liposomes. Remote-loading techniques have been successfully developed to achieve high specific activity and stable encapsulation. mdpi.com This method typically involves the use of a lipophilic chelating agent to carry the Rhenium-186 across the lipid bilayer of the liposome. grantome.com

One of the well-established methods involves the use of N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA) as a chelator. mdpi.complustherapeutics.com The process begins with the formation of a lipophilic complex of Rhenium-186 with BMEDA. This complex is then able to passively diffuse across the liposomal membrane into the aqueous interior. mdpi.com

To trap the Rhenium-186 complex inside the liposome, a pH gradient is established across the liposomal membrane. nih.gov The interior of the liposomes contains a buffer with a lower pH, such as ammonium (B1175870) sulfate, while the exterior medium has a physiological pH. nih.govmdpi.com Once the lipophilic Rhenium-186-BMEDA complex enters the acidic core of the liposome, the BMEDA becomes protonated, rendering the complex charged and water-soluble. This change in solubility prevents the complex from diffusing back across the lipid bilayer, effectively trapping the Rhenium-186 inside the nanoliposome. mdpi.com This remote-loading technique has been shown to achieve high labeling efficiencies, with a mean labeling efficiency of 77.3% ± 5.7% being reported in some studies. nih.gov

Characterization of Liposomal Formulations (e.g., Particle Size, Zeta Potential, Encapsulation Stability)

The physical and chemical characteristics of Rhenium-186 liposomal formulations are crucial for their in vivo behavior and therapeutic efficacy. Key parameters that are routinely evaluated include particle size, zeta potential, and encapsulation stability. nih.govresearchgate.net

Particle Size and Zeta Potential

The size of the nanoliposomes influences their biodistribution and ability to accumulate in tumor tissues. Liposomes in the 100-nanometer range are often investigated for their potential in drug delivery. mdpi.com The zeta potential is a measure of the surface charge of the liposomes, which affects their stability in suspension and their interaction with biological components. nih.gov Formulations with a sufficiently high positive or negative zeta potential are generally considered stable, as the electrostatic repulsion between particles prevents aggregation. nih.gov

Interactive Data Table: Physicochemical Properties of Rhenium-186 Nanoliposomes

Parameter Value Reference
Particle Size (diameter) 108.0 ± 26.4 nm nih.gov
Zeta Potential -47.2 mV ijpda.org
Polydispersity Index (PDI) 0.102 ± 0.014 researchgate.net
Total Lipid Concentration 60 mM nih.gov

Encapsulation Stability

The stability of the encapsulated Rhenium-186 is vital to ensure that the radionuclide is delivered to the target site and does not leak out prematurely into the systemic circulation. In vitro studies have demonstrated that Rhenium-186 liposomes exhibit high stability in biological fluids such as serum and plasma. mdpi.com Research has shown that these liposomes can maintain high radiochemical purity for up to 72 hours, indicating strong retention of the Rhenium-186 within the liposomal core. mdpi.com In vivo studies in animal models have also confirmed the good stability of Rhenium-186 liposomes, characterized by slow blood clearance and gradual accumulation in target tissues. patsnap.com

Strategies for Enhanced Tumor Sequestration (e.g., Enhanced Permeability and Retention Effect)

A primary goal of using nanoliposomes for cancer therapy is to achieve preferential accumulation of the therapeutic agent in the tumor tissue. The Enhanced Permeability and Retention (EPR) effect is a key passive targeting strategy that facilitates this. mdpi.com

The EPR effect arises from the unique pathophysiology of solid tumors. Tumor blood vessels are often poorly formed and have leaky, or "permeable," walls with gaps between endothelial cells. mdpi.comthno.org These gaps allow nanoparticles, such as liposomes of a certain size, to extravasate from the bloodstream into the tumor microenvironment. mdpi.com Furthermore, tumors typically have impaired lymphatic drainage, which leads to the "retention" of the nanoparticles within the tumor tissue for an extended period. mdpi.com

By designing Rhenium-186 nanoliposomes with appropriate physicochemical properties, such as a particle size that allows them to pass through the leaky tumor vasculature, the EPR effect can be harnessed to increase their concentration at the tumor site. acs.org This passive targeting mechanism enhances the delivery of the therapeutic radiation dose to the tumor while reducing exposure to healthy tissues, thereby improving the therapeutic index. thno.org The prolonged retention of Rhenium-186 nanoliposomes in the tumor, as a result of the EPR effect, allows for a sustained radiotherapeutic effect. mdpi.com

Preclinical Research Methodologies and Findings in Rhenium 186 Sulfide Studies

In Vitro Biological Evaluation Approaches

Preclinical in vitro studies are fundamental to characterizing the biological behavior of radiopharmaceuticals before they are considered for in vivo animal models. For Rhenium-186 (Re-186) sulfide (B99878), these laboratory-based evaluations focus on its interaction with cells, particularly those found in the synovial membrane, which is the target tissue for its primary application in radiosynovectomy.

The primary mechanism for the cellular uptake of Rhenium-186 sulfide colloids within an inflamed joint is phagocytosis by specialized cells in the synovial membrane. iaea.orgnih.govrichtlijnendatabase.nl The synovial membrane, particularly in inflammatory conditions like rheumatoid arthritis, is characterized by the proliferation of synoviocytes and the infiltration of immune cells. openmedscience.com

The colloidal particles of Rhenium-186 sulfide are designed to be of a specific size, typically in the range of 2 to 5 micrometers, which is optimal for uptake by macrophage-like synoviocytes (Type A synoviocytes) that reside in the superficial layer of the synovium. iaea.org These cells internalize the radioactive particles through a receptor-mediated process. nih.gov This targeted uptake is crucial, as it concentrates the therapeutic beta radiation within the inflamed, hyperplastic synovial tissue. openmedscience.com The process ensures that the radioactive material is sequestered at the site of inflammation, leading to the selective irradiation of the target tissue. iaea.orgnih.gov

There is no available scientific literature detailing studies on the binding affinity of the Rhenium-186 sulfide colloid to steroid receptors. Research into the binding of rhenium isotopes to steroid receptors has been conducted on different chemical entities, specifically organometallic rhenium complexes that are covalently attached to steroid analogue molecules. nih.govpsu.eduuj.ac.zasnmjournals.org These distinct compounds were designed to target steroid receptor-positive tumors for imaging or therapy, a fundamentally different application and molecular design from the colloidal Rhenium-186 sulfide used in radiosynovectomy. The therapeutic action of Rhenium-186 sulfide colloid does not rely on binding to specific receptors like steroid receptors, but rather on the physical engulfment of the radioactive particles by phagocytic cells in the synovium. iaea.orgnih.gov

The therapeutic effect of Rhenium-186 sulfide is derived from its radiotoxicity, which is localized to the target synovial tissue. The beta particles emitted by Re-186 are the agents of this cytotoxic effect. openmedscience.com The primary mechanism of action at the cellular level is the induction of significant DNA damage in the proliferating synoviocytes that have phagocytosed the radioactive colloid. openmedscience.comresearchgate.net

Preclinical In Vivo Investigations in Animal Models

Following in vitro characterization, preclinical studies in animal models are essential to understand the behavior of Rhenium-186 sulfide in a complete biological system. These investigations provide critical data on how the compound is handled by the body after administration.

For a radiopharmaceutical like Rhenium-186 sulfide colloid that is administered locally via intra-articular injection, pharmacokinetic characterization does not follow the typical absorption, distribution, metabolism, and excretion (ADME) pathway of a systemically administered drug. researchgate.net Instead, the crucial pharmacokinetic parameter is the stability and retention of the colloid within the joint space. openmedscience.com The primary goal is for the radiopharmaceutical to remain in the target joint to deliver its therapeutic radiation dose while minimizing leakage to non-target organs. richtlijnendatabase.nl

The chemical formulation of Rhenium-186 sulfide results in a stable colloidal suspension of particles sized to promote slow clearance from the joint. openmedscience.com Studies in animal models focus on quantifying the retention of the radiopharmaceutical in the injected joint over time, which is a direct measure of its in vivo stability and a key determinant of its efficacy and safety. This retention is typically assessed using gamma camera imaging and biodistribution studies.

Biodistribution studies are critical for determining the fate of the Rhenium-186 sulfide colloid after intra-articular injection. These studies quantify the percentage of the injected dose that remains in the target joint and the amount that may leak and distribute to other organs and tissues. Leakage can occur via the lymphatic system or the bloodstream. richtlijnendatabase.nl

A key preclinical study in rabbits investigated the biodistribution of Rhenium-186 heptasulfide (¹⁸⁶Re₂S₇) following intra-articular injection into the knee. Gamma camera imaging demonstrated high retention of the radioactivity in the knee over several days. The detailed biodistribution data from this study quantified the minimal leakage to various organs, confirming the high in vivo stability of the colloid.

Table 1: Retention of ¹⁸⁶Re Sulfide in Rabbit Knees Over Time This table shows the mean percentage of the injected dose of Rhenium-186 sulfide remaining in the knee joint of rabbits at various time points, as determined by gamma camera imaging.

Time Post-InjectionMean Retention (%)Standard Deviation
1 Hour97%± 4%
1 Day92%± 7%
2 Days89%± 9%
3 Days88%± 10%

Table 2: Biodistribution of ¹⁸⁶Re Sulfide in Rabbits This table details the distribution of radioactivity in various organs, expressed as a percentage of the total injected dose, demonstrating the low level of leakage from the joint.

Organ/TissuePercent of Injected Dose (%)
Liver1.65%
Muscle0.70%
Blood0.60%
Kidney0.35%
Fat0.30%
Bone0.12%
Heart0.014%
Lungs0.013%
Spleen0.006%
Lymph Nodes0.0023%

Data for tables sourced from Venkatesan et al., 1990.

Biodistribution Mechanisms and Pathways in Vivo Models

Influence of Carrier Rhenium on Biodistribution

The biodistribution of Rhenium-186 (¹⁸⁶Re) compounds is significantly influenced by the presence of a "carrier," which is non-radioactive rhenium. The concentration of this carrier can affect the radiolabeling process and the subsequent behavior of the radiopharmaceutical in the body.

In the context of reactor-produced ¹⁸⁶Re, the presence of carrier rhenium is an important factor. nih.gov Studies involving ¹⁸⁶Re-labeled compounds have shown that the carrier concentration can impact the formation and stability of the final product. nih.gov For instance, in the radiolabeling of dimercaptosuccinic acid (DMS) with ¹⁸⁶Re, a notable effect of the carrier was observed. nih.gov This suggests that controlling the amount of carrier rhenium is crucial for achieving high radiochemical yield and ensuring the desired biological characteristics of the therapeutic agent. nih.gov

The specific activity of ¹⁸⁶Re, which is inversely related to the amount of carrier rhenium, dictates its application. nih.gov Low specific activity ¹⁸⁶Re is typically used for labeling particles, such as those in ¹⁸⁶Re-Sulfide colloid for radiosynovectomy, or for bone-seeking agents like diphosphonates. nih.gov In contrast, high specific activity is required for labeling peptides and antibodies for targeted tumor therapy. nih.gov If ¹⁸⁶Re is injected without a chelator or carrier system, it is rapidly cleared from the body through urine and feces. cancernetwork.com However, when encapsulated, for instance in liposomes, its retention within tissues, like tumors, is significantly enhanced. cancernetwork.com This encapsulation changes the biodistribution, leading to accumulation in the target tissue. cancernetwork.com

The following table summarizes the influence of carrier rhenium on the application of ¹⁸⁶Re:

Table 1: Influence of Carrier Rhenium on ¹⁸⁶Re Applications
Specific Activity Carrier Rhenium Level Typical Applications
Low High Labeling particles (e.g., ¹⁸⁶Re-Sulfide), Diphosphonates for bone pain palliation nih.gov
High Low Labeling peptides and antibodies for targeted tumor therapy nih.gov
Organ-Specific Accumulation and Clearance Patterns

The accumulation and clearance of Rhenium-186 sulfide are highly localized when administered for its primary application, radiosynovectomy. When injected intra-articularly, the colloidal form of ¹⁸⁶Re-Sulfide is designed to remain within the synovial joint space to deliver a therapeutic radiation dose to the inflamed synovium. openmedscience.comoncidiumfoundation.org The goal is to minimize leakage of the radioactive colloid from the joint to reduce systemic exposure. openmedscience.comoncidiumfoundation.org

Studies have shown that with proper administration and post-injection immobilization of the treated joint, the extra-articular escape of the radiopharmaceutical is well-controlled. openmedscience.comoncidiumfoundation.org However, some leakage can occur. Whole-body scintigraphy performed after radiosynovectomy with ¹⁸⁶Re has shown a mean activity leakage of 3.9% ± 7%, with a maximum observed leakage of 23.4%. nih.gov This leakage corresponds to a relatively low effective dose to the rest of the body. nih.gov

In preclinical studies involving other forms of rhenium, such as ¹⁸⁶Re encapsulated in nanoliposomes for tumor therapy, different biodistribution patterns are observed. Following intravenous administration, these nanoparticles tend to accumulate in the tumor, as well as in organs of the reticuloendothelial system (RES), such as the liver and spleen. nih.gov This accumulation in the RES is a common characteristic of nanoparticles. nih.govpopovtzerlab.com The clearance of these nanoparticles is generally slow, allowing for sustained radiation delivery to the tumor. nih.gov For instance, in glioblastoma models, ¹⁸⁶Re nanoliposomes exhibited slow blood clearance and increasing accumulation in the spleen over time. nih.gov Studies with other rhenium compounds, like ¹⁸⁸Re-PYP, have shown primary uptake in bone with clearance through the renal system, indicating kidney excretion. brieflands.com

The table below outlines the general organ accumulation and clearance patterns for different formulations of Rhenium-186.

Table 2: Organ-Specific Accumulation and Clearance of ¹⁸⁶Re Formulations
¹⁸⁶Re Formulation Administration Route Primary Accumulation Site(s) Clearance Pathway
¹⁸⁶Re-Sulfide Colloid Intra-articular Synovial joint openmedscience.comoncidiumfoundation.org Minimal systemic leakage nih.gov
¹⁸⁶Re-Nanoliposomes Intravenous Tumor, Liver, Spleen (RES) nih.govnih.gov Slow clearance from blood nih.gov
¹⁸⁸Re-PYP Intravenous Bone brieflands.com Renal system brieflands.com

Therapeutic Efficacy Evaluation in Disease Models (e.g., tumor models, arthritis models)

Preclinical and clinical studies have demonstrated the therapeutic efficacy of Rhenium-186 sulfide, particularly in the context of arthritis models and its application in radiosynovectomy. For inflammatory joint diseases like rheumatoid arthritis and haemophilic arthropathy, intra-articular injection of ¹⁸⁶Re-Sulfide has been shown to be an effective treatment. nih.govoup.com It is considered a suitable second-line therapy for patients whose conditions are refractory to other treatments. nih.govoup.com

In arthritis models, the therapeutic effect is achieved by delivering beta radiation directly to the inflamed synovial tissue. openmedscience.com This leads to a reduction in synovial inflammation and hyperplasia, resulting in decreased pain and swelling, and improved joint function. openmedscience.com Clinical studies have reported success rates, in terms of clinical efficacy, ranging from 42% to 92% in prospective trials for rheumatoid arthritis. oup.com

In oncology, while ¹⁸⁶Re-Sulfide itself is not typically used for systemic cancer treatment, other forms of ¹⁸⁶Re have been evaluated in tumor models. For example, ¹⁸⁶Re nanoliposomes have shown significant therapeutic efficacy in preclinical models of glioblastoma. nih.gov In these studies, high doses of radiation (greater than 100 Gy) delivered by the nanoliposomes were able to eradicate grafted tumors and prolong survival in animal models without significant toxicity. nih.gov

The following table summarizes the therapeutic efficacy findings for Rhenium-186 in different disease models.

Table 3: Therapeutic Efficacy of ¹⁸⁶Re in Disease Models
Disease Model ¹⁸⁶Re Formulation Key Efficacy Findings Reference(s)
Rheumatoid Arthritis ¹⁸⁶Re-Sulfide Colloid Reduction in pain, swelling, and synovial inflammation. Clinical efficacy of 42-92% in prospective trials. openmedscience.comoup.com
Haemophilic Arthropathy ¹⁸⁶Re-Sulfide Colloid Reduces hypervascularity of the synovium, lowers frequency of haemarthrosis, diminishes pain, and slows joint deterioration. openmedscience.com
Glioblastoma (preclinical) ¹⁸⁶Re-Nanoliposomes Eradication of grafted tumors and prolonged overall survival. nih.gov
Localized Radiation Delivery Mechanisms

The therapeutic effect of Rhenium-186 sulfide is based on the principle of localized radiation delivery, a form of brachytherapy. openmedscience.com ¹⁸⁶Re is a beta-emitting radionuclide, and the beta particles it emits have a relatively short tissue penetration range, on the order of a few millimeters. openmedscience.com This physical characteristic is crucial for its use in radiosynovectomy.

When ¹⁸⁶Re-Sulfide colloid is injected into a joint capsule, it bathes the inflamed synovium in therapeutic beta emissions. openmedscience.com The short range of these beta particles allows for the delivery of a high radiation dose directly to the pathological synovial tissue while sparing adjacent healthy structures like cartilage and bone. openmedscience.com This targeted approach disrupts the hyperplastic synovium at a cellular level, inducing DNA damage in the proliferating cells. openmedscience.com This damage promotes apoptosis (programmed cell death) or reduces the cells' capacity to perpetuate the inflammatory process. openmedscience.com

The localization is further enhanced by the colloidal nature of the sulfide formulation, which helps to retain the radionuclide within the joint space. oup.com Post-injection immobilization of the treated joint is also a critical factor in minimizing leakage and ensuring the radiation dose is confined to the target area. nih.gov

Synergistic Effects with Combination Therapies

There is growing interest in combining Rhenium-186 sulfide-based radiosynovectomy with other therapeutic modalities to enhance efficacy. In the treatment of inflammatory arthritis, ¹⁸⁶Re-Sulfide is often administered in conjunction with intra-articular corticosteroids. nih.govsnmjournals.org Studies have suggested a favorable or synergistic response to this combination therapy. snmjournals.org For instance, a prospective, randomized trial comparing ¹⁸⁶Re alone, triamcinolone (B434) hexacetonide (a corticosteroid) alone, and the combination of both found that the best clinical results and slowest progression of radiological destruction were achieved with the combined treatment. nih.gov

The potential for synergistic effects extends to other combination therapies as well. There is interest in combining radiosynovectomy with biological agents that target specific inflammatory pathways, such as tumor necrosis factor (TNF) inhibitors. openmedscience.com The hypothesis is that the combination of localized radiation with a systemic biologic agent could lead to a more rapid and sustainable reduction in synovial hyperplasia. openmedscience.com

In the context of cancer therapy with other ¹⁸⁶Re formulations, combination with other systemic treatments like hormone therapy or targeted agents is also being explored to potentially yield synergistic effects. openmedscience.com

Investigation of Radiation-Induced Biological Responses in Tissues

The primary biological response to the radiation emitted by Rhenium-186 sulfide in the synovium is the induction of cellular damage in the inflamed tissue. openmedscience.com Ionizing radiation, including the beta particles from ¹⁸⁶Re, causes damage to biological macromolecules, with DNA being a primary target. mdpi.com This can occur through direct ionization of the DNA molecule or indirectly through the radiolysis of water, which generates reactive oxygen species that in turn damage cellular components. mdpi.com

The radiation-induced DNA damage in the proliferating synovial cells can lead to several outcomes, including cell cycle arrest, apoptosis, or a loss of reproductive capacity, ultimately leading to the ablation of the hyperplastic synovium. openmedscience.comekb.eg This localized destruction of the pathological tissue is the basis for the therapeutic effect in radiosynovectomy. openmedscience.com

Studies have also investigated the systemic biological effects of radiation from ¹⁸⁶Re-Sulfide treatment. One study analyzed chromosomal aberrations in the lymphocytes of patients before and after radiosynovectomy with ¹⁸⁶Re. nih.gov The results showed no statistically significant increase in the number of dicentric chromosomes, even in cases with higher-than-average leakage of the radionuclide from the joint. nih.gov This suggests that the systemic biological radiation effect from this localized therapy is not significant. nih.gov

Further research into radiation-induced biological responses includes observing how irradiated cells can affect neighboring non-irradiated cells. scilifelab.se Irradiated cells may release substances that can cause systemic effects or act as biomarkers of radiation exposure. scilifelab.se Understanding these responses is crucial for optimizing radiotherapy and mitigating potential adverse effects. mdpi.comekb.eg

Mechanisms of Action and Biological Interactions of Rhenium 186 Sulfide

Radiotherapeutic Mechanisms at the Cellular Level

The therapeutic efficacy of Rhenium-186 sulfide (B99878) stems from its ability to deliver targeted radiation to pathological tissues, initiating a cascade of cellular events that lead to the resolution of inflammation and the reduction of tissue overgrowth.

Beta Particle Emission and Tissue Penetration Characteristics

Rhenium-186 is a radioisotope that decays through the emission of beta particles (β-) and a low-abundance gamma (γ) ray. nih.gov The beta particles are the primary therapeutic component. These high-energy electrons travel short distances within tissue, delivering a concentrated dose of radiation to the immediate vicinity of the radiopharmaceutical. openmedscience.comresearchgate.net This localized energy deposition is crucial for its therapeutic action in joints, as it targets the inflamed synovial membrane while minimizing radiation exposure to adjacent healthy structures like cartilage and bone. openmedscience.com

The physical characteristics of the beta particles emitted by Rhenium-186 are well-suited for treating medium-sized joints. openmedscience.comoup.com The maximum tissue penetration of these beta particles is a few millimeters, which aligns with the typical thickness of an inflamed synovium. openmedscience.comnih.gov

PropertyValue
Isotope Rhenium-186 (186Re)
Half-life ~3.7 days (89.3-90 hours)
Primary Emission Beta (β-) particles
Maximum Beta Energy 1.07 MeV
Maximum Tissue Penetration ~3.4 - 4.5 mm
Gamma (γ) Emission 137 keV (low abundance)

This table summarizes the key physical properties of Rhenium-186 that are relevant to its therapeutic action.

Induction of Cellular DNA Damage and Repair Responses

The beta particles emitted by Rhenium-186 interact with cells, primarily through the ionization of water molecules, leading to the formation of highly reactive free radicals. These free radicals, along with direct energy transfer from the beta particles, can cause significant damage to cellular macromolecules, most critically, the DNA. openmedscience.comresearchgate.net This damage can manifest as single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA helix. nih.govresearchgate.net

Cells possess intricate DNA damage repair (DDR) pathways to counteract such insults. However, the high dose of localized radiation delivered by Rhenium-186 can overwhelm these repair mechanisms. csun.edu If the DNA damage is too extensive to be repaired accurately, the cell may trigger programmed cell death pathways. csic.es

Apoptosis and Cell Cycle Arrest Induction

The induction of irreparable DNA damage is a potent trigger for apoptosis, or programmed cell death. openmedscience.comcsic.es The p53 tumor suppressor protein plays a crucial role in this process. csun.edu When DNA damage is detected, p53 can halt the cell cycle, typically at the G1/S or G2/M checkpoints, to allow time for repair. csun.edu If the damage is beyond repair, p53 can initiate the apoptotic cascade, leading to the organized dismantling and elimination of the damaged cell. csun.edu Studies on related compounds have shown that rhenium complexes can influence the p53 signaling pathway. researchgate.net

By inducing apoptosis in the hyperproliferating synovial cells, Rhenium-186 sulfide effectively reduces the cellularity of the inflamed synovium. openmedscience.com

Interaction with Inflammatory Processes (e.g., Synovial Inflammation)

Rhenium-186 sulfide is primarily used to treat inflammatory joint conditions, such as rheumatoid arthritis and hemophilic arthropathy, where chronic synovial inflammation is a key pathological feature. openmedscience.comoup.com

Mechanisms of Synovial Ablation and Reduction of Hyperplasia

In inflammatory joint diseases, the synovium becomes hyperplastic, meaning there is an abnormal increase in the number of cells. This is accompanied by the infiltration of immune cells, which perpetuate the inflammatory cascade and contribute to joint damage. openmedscience.com

Cellular/Tissue EffectMechanism
DNA Damage Beta particles cause single and double-strand breaks. nih.govresearchgate.net
Apoptosis Irreparable DNA damage triggers programmed cell death. openmedscience.comcsic.es
Cell Cycle Arrest DNA damage checkpoints are activated, halting cell division. csun.edu
Synovial Ablation Destruction of inflamed synovial tissue. openmedscience.comnih.gov
Reduction of Hyperplasia Decreased cell number due to apoptosis and anti-proliferative effects. openmedscience.com

This table outlines the key mechanisms by which Rhenium-186 sulfide impacts synovial tissue at the cellular and tissue levels.

Effects on Immune Cell Infiltration and Inflammatory Markers

Rhenium-186 (¹⁸⁶Re) sulfide, when used in radiosynovectomy, primarily targets the inflamed synovial tissue. Inflammatory conditions like rheumatoid arthritis are characterized by the proliferation of synovial tissue and the infiltration of immune cells, which perpetuates the cycle of joint destruction. openmedscience.com The therapeutic principle of ¹⁸⁶Re sulfide lies in the emission of beta particles directly into the synovial tissue. openmedscience.com This localized radiation leads to the necrosis of inflammatory cells and synoviocytes, thereby inhibiting cell proliferation and improving synovitis. nih.gov

The localized delivery of beta radiation disrupts the hyperplastic synovium at a cellular level. This disruption can lead to a reduction in synovial thickness, which in turn correlates with a decrease in joint effusion and inflammatory markers. openmedscience.com While systemic therapies for inflammatory conditions like rheumatoid arthritis modulate the immune system, they carry risks such as increased susceptibility to infections. nih.gov In contrast, the localized action of ¹⁸⁶Re sulfide aims to ablate the diseased synovial membrane while minimizing effects on surrounding healthy tissues. nih.gov The reduction of the inflamed synovial mass consequently lessens the infiltration of immune cells like T-lymphocytes, B-lymphocytes, macrophages, neutrophils, and dendritic cells that are hallmarks of the inflammatory response in arthritic conditions. nih.gov

Research has indicated that combining radiosynovectomy with biological agents that target specific inflammatory pathways, such as tumor necrosis factor (TNF) inhibitors, could have a synergistic effect, leading to a more rapid and sustained reduction in synovial hyperplasia. openmedscience.com

Targeted Biological Interaction Pathways

Phagocytosis by Specific Cell Types (e.g., Synovial Lining Cells)

The primary mechanism for the localization of Rhenium-186 sulfide within the joint space is phagocytosis by synovial lining cells. nih.govresearchgate.net The colloidal form of ¹⁸⁶Re sulfide consists of particles sized to facilitate their uptake by synoviocytes, which are the cells that form the surface layer of the synovial membrane. nih.goviaea.org This process ensures that the radioactive agent is retained within the inflamed synovium, concentrating the therapeutic effect where it is most needed. nih.gov

The particle size of the colloid is a critical factor; the particles must be small enough to be engulfed by the synovial cells but large enough to prevent leakage from the joint capsule into the lymphatic system before phagocytosis can occur. iaea.org This targeted uptake by the superficial lining cells of the synovium leads to cell death and subsequent fibrosis and sclerosis of the synovial membrane. nih.gov

Receptor-Mediated Binding and Internalization

While phagocytosis is the principal mechanism of uptake for colloidal ¹⁸⁶Re sulfide, the broader field of rhenium-based radiopharmaceuticals also explores receptor-mediated binding for more targeted delivery. For other rhenium complexes, not specifically sulfide colloids, binding to receptors on target cells is a key strategy. For instance, some rhenium complexes are designed to bind to specific receptors that are overexpressed on cancer cells. mdpi.com This can involve ligands that mimic natural molecules, such as hormones or peptides, which are then internalized by the cell through receptor-mediated endocytosis. mdpi.com

Studies on various rhenium complexes have shown binding to proteins like serum albumin, which can influence their delivery and bioavailability. acs.org While direct evidence for specific receptor-mediated binding of the ¹⁸⁶Re sulfide colloid itself is limited in the provided search results, the principle of designing radionuclide carriers with high affinity for target tissue receptors is a well-established concept in targeted radiotherapy. iaea.org

Molecular and Protein Regulation in Response to Rhenium-186 Sulfide

The beta radiation emitted by Rhenium-186 sulfide induces significant molecular changes within the target synovial cells. The primary effect is the induction of DNA damage in the proliferating cells of the inflamed synovium. openmedscience.com This damage can trigger apoptosis (programmed cell death) or inhibit the cells' ability to continue the inflammatory process. openmedscience.com

At the molecular level, ionizing radiation is known to generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids. This oxidative stress contributes to cell death. The reduction in the number of viable inflammatory and synovial cells leads to a decrease in the production of pro-inflammatory mediators and cytokines, which are key drivers of the inflammatory cascade in arthritic joints. synovetin.com Research into other rhenium-based compounds suggests that they can regulate the expression of various proteins involved in cell survival and proliferation. nih.gov For example, some rhenium complexes have been shown to inhibit the activity of enzymes like pyruvate (B1213749) dehydrogenase kinase, which is involved in cancer cell metabolism. nih.gov While these findings are not specific to ¹⁸⁶Re sulfide, they illustrate the potential for rhenium compounds to influence cellular protein regulation.

Photodynamic Effects and Mitochondrial Dysfunction

Recent research into rhenium-based compounds has highlighted their potential in photodynamic therapy (PDT). nih.govresearchgate.net Certain rhenium complexes, when activated by light, can generate reactive oxygen species that lead to cell death. researchgate.netresearchgate.net This process often involves the localization of the rhenium complex within the mitochondria, the cell's energy-producing organelles. nih.govresearchgate.net

Accumulation in the mitochondria followed by photo-activation can lead to severe mitochondrial dysfunction and trigger apoptosis. nih.govnih.gov Some rhenium complexes have been shown to induce the generation of superoxide (B77818) and hydroxyl radicals, leading to mitochondrial oxidative stress. nih.gov This can also stimulate an immune response by causing immunogenic cell death. nih.gov While these photodynamic and mitochondrial effects are primarily associated with specific, often lipophilic, rhenium complexes designed for cancer therapy and require external light activation, they represent an emerging area of research for rhenium compounds. nih.govresearchgate.netresearchgate.net There is no indication from the search results that Rhenium-186 sulfide itself is used for its photodynamic properties in its typical application for radiosynovectomy.

Targeted Delivery Strategies and Bioconjugation of Rhenium 186

Ligand Design and Chelating System Development

The stable incorporation of Rhenium-186 into a radiopharmaceutical construct is governed by the principles of coordination chemistry. rsc.org Ligand systems, or chelators, are designed to form highly stable complexes with the rhenium cation. nih.gov Due to the chemical similarity between rhenium and technetium, many chelating systems developed for Technetium-99m (⁹⁹ᵐTc) are adaptable for Rhenium-186, although the specific labeling conditions often differ. nih.govnih.govresearchgate.netscielo.br The design of these ligands is crucial for ensuring the in vivo stability of the resulting radiometal complex. nih.gov

Bifunctional Chelators for Rhenium-186 Labeling

Bifunctional chelators (BFCs) are essential components in the indirect labeling of biomolecules. rsc.orgnih.govbenthamdirect.com These molecules possess two distinct functional parts: a strong chelating unit that securely binds the ¹⁸⁶Re radionuclide and a reactive functional group that allows for covalent attachment to a biomolecule. rsc.orgmdpi.com This dual functionality enables the stable linking of the therapeutic radioisotope to the targeting vector. ornl.gov

A wide array of BFCs has been developed for labeling with radiorhenium. nih.govnih.gov The choice of BFC is critical as it must form a complex with ¹⁸⁶Re that is stable under physiological conditions to prevent the release of the radionuclide, which could lead to non-target tissue damage. nih.gov An example of a widely used bifunctional chelating system is based on mercaptoacetyltriglycine (MAG3). nih.govnih.gov The S-benzoyl-MAG3 precursor, for instance, has been effectively used to produce stable ¹⁸⁶Re-MAG3 complexes for subsequent conjugation to monoclonal antibodies. nih.govnih.gov

Chelator TypeExampleKey Features
N3S Mercaptoacetyltriglycine (MAG3)Widely used for both ⁹⁹ᵐTc and ¹⁸⁶Re/¹⁸⁸Re; forms stable complexes.
N2S2 Diaminedithiol (DADT) derivativesForms neutral, lipophilic complexes.
P2S2 Diphosphinodithiol systemsOffers alternative coordination geometries.

Coordination Chemistry of Rhenium with Ligand Systems (e.g., N3S, N2S2, P2S2)

The coordination chemistry of rhenium is versatile, with multiple accessible oxidation states and coordination numbers. rsc.orgornl.gov For radiopharmaceutical applications, the oxorhenium(V) ([ReO]³⁺) core is most common and is effectively stabilized by tetradentate chelators with donor atom sets like NₓS₄₋ₓ. nih.gov These chelators utilize a combination of strong σ-bonding from thiolate and amino/amido groups, along with π-bonding from the oxo-group, to create a stable coordination sphere around the rhenium center. nih.gov

N3S Ligand Systems : The triamidomonothiol (N3S) framework, exemplified by MAG3, has been extensively used for chelating radiorhenium. nih.gov The coordination of the [ReO]³⁺ core by the N3S donor set results in a stable complex. The MAG2-γ-aminobutyrate (MAG2-GABA) chelator was an early N3S bifunctional chelator used for preconjugation labeling with radiorhenium. nih.gov This was later improved upon by the S-benzoyl-MAG3 chelator, which demonstrates ease of synthesis and forms a rhenium complex with high in vivo stability. nih.gov

N2S2 Ligand Systems : Diaminedithiol (N2S2) chelators represent another important class of ligands for rhenium. These systems can also effectively stabilize the oxorhenium(V) core, forming stable, neutral complexes.

P2S2 Ligand Systems : Diphosphinoamine (PNP) ligands have demonstrated excellent coordination properties toward high-valent rhenium(V) species. cnr.it For example, diphosphinoamine ligands of the type (Ph₂PCH₂CH₂)₂NR can form stable six-coordinate complexes with Rhenium(III). cnr.it In these complexes, the two phosphorus atoms are typically positioned cis to each other. cnr.it

Conjugation to Biologically Active Molecules

The ultimate goal of these strategies is to attach the ¹⁸⁶Re radionuclide to a molecule that can target specific biological sites. rsc.orgornl.gov This process, known as radiolabeling, can be achieved through several approaches, broadly categorized as direct and indirect labeling. nih.govnih.govbenthamdirect.com

Labeling of Peptides and Monoclonal Antibodies

A variety of biomolecules, including peptides, intact monoclonal antibodies (mAbs), and antibody fragments, have been successfully labeled with ¹⁸⁶Re for therapeutic applications. nih.govbenthamdirect.comiaea.org Radiolabeled peptides are a diverse group of radiotracers used in oncology for both therapy and diagnosis. acs.org Monoclonal antibodies, with their high specificity for tumor-associated antigens, are particularly valuable targeting vectors for radioimmunotherapy with ¹⁸⁶Re. nih.govnih.gov The choice of biomolecule often depends on factors like the biological half-life and the specific target. nih.gov For instance, the longer half-life of ¹⁸⁶Re (approximately 3.7 days) makes it suitable for labeling vectors with longer biological half-lives, such as intact antibodies. nih.gov

Direct Labeling Techniques (e.g., Prereduction of S-S Bridges)

Direct labeling is a method used primarily for proteins, such as antibodies, that does not require an external chelating molecule. nih.govnih.govacs.org The technique involves the initial, controlled reduction of endogenous disulfide (S-S) bridges within the protein structure to generate free sulfhydryl (thiol) groups. nih.govnih.gov These newly formed thiol groups can then serve as binding sites to directly chelate the reduced ¹⁸⁶Re. nih.govnih.gov A simple and efficient method has been developed using ascorbic acid for the controlled reduction of antibody disulfide groups and stannous chloride (SnCl₂) for the reduction of the perrhenate (B82622) ([¹⁸⁶Re]ReO₄⁻) starting material. nih.gov This approach has achieved high labeling yields (>95%) with various antibodies and fragments, producing stable conjugates. nih.gov Though straightforward, a potential drawback of direct labeling is that it can be site-unspecific. nih.gov

Indirect Labeling via Chelating Groups

Indirect labeling is a more versatile approach that can be applied to a broader range of biomolecules. nih.govbenthamdirect.com This method involves the use of a bifunctional chelator. nih.govbenthamdirect.com The process typically involves two main strategies:

Pre-conjugation Labeling : The bifunctional chelator is first radiolabeled with ¹⁸⁶Re. This radiolabeled chelator is then purified and subsequently conjugated to the biomolecule. This approach is often preferred for heat-sensitive biomolecules like antibodies. nih.gov

Post-conjugation Labeling : The bifunctional chelator is first attached to the biomolecule, creating a chelator-biomolecule conjugate. This conjugate is then purified and subsequently radiolabeled with ¹⁸⁶Re.

The indirect method, while more complex than direct labeling, allows for more specific and controlled attachment of the radionuclide. nih.gov For example, the ¹⁸⁶Re-MAG3 complex can be prepared and then conjugated to monoclonal antibodies like Mab E48 IgG and its F(ab')₂ fragment. nih.gov Studies have shown that up to seven or eight Re-MAG3 molecules can be conjugated per antibody molecule without impairing its immunoreactivity or in vivo biodistribution characteristics. nih.gov

Functionalization of Targeting Molecules

The effective delivery of Rhenium-186 (¹⁸⁶Re) to target tissues relies on its conjugation to molecules that can selectively bind to specific biological sites. The functionalization of these targeting molecules is a critical step to ensure stable attachment of the radionuclide without compromising the molecule's biological activity. Various strategies have been developed for this purpose, primarily involving direct labeling or the use of bifunctional chelators.

Direct labeling methods often exploit the existing functional groups within a biomolecule. For instance, a technique has been developed for labeling monoclonal antibodies (mAbs) by utilizing the antibody's own disulfide groups. This method involves a controlled reduction of disulfide bonds to yield sulfhydryl groups, which can then chelate the reduced ¹⁸⁶ReO₄⁻. nih.gov This approach has been successfully applied to various antibodies, including IgM, IgG, and F(ab')₂ fragments, achieving labeling yields greater than 95%. nih.gov The resulting ¹⁸⁶Re-labeled antibodies demonstrated stability and retained their immunospecificity. nih.gov

Bifunctional chelators (BFCs) provide an alternative and often more stable method for attaching ¹⁸⁶Re to targeting molecules. These BFCs have two key components: a strong chelating agent that securely binds the metallic radionuclide and a reactive functional group that can covalently bond to the targeting biomolecule. The choice of BFC and the conjugation strategy depends on the nature of the targeting molecule. For peptides and antibodies, functional groups like primary amines (e.g., on lysine (B10760008) residues) or carboxyl groups are common attachment points.

One approach involves modifying a stable ¹⁸⁶Re complex to make it reactive towards biomolecules. For example, the highly stable [ReO(dmsa)₂]⁻ complex (where dmsa is meso-dimercaptosuccinic acid) can be converted into a cyclic dianhydride, [ReO(dmsaa)₂]⁻. This anhydride (B1165640) form readily reacts with primary and secondary amines, such as those found on lysine residues of peptides, to form stable amide-linked conjugates under mild conditions. kcl.ac.uk This method is efficient and suitable for kit-based preparations.

The development of ¹⁸⁶Re radiopharmaceuticals is often guided by the well-established chemistry of technetium-99m (⁹⁹ᵐTc), as rhenium and technetium are chemical congeners. nih.govnih.gov However, differences in their chemistry, particularly the higher concentration of rhenium required for labeling, can lead to different in vivo behaviors. mdpi.com

The table below summarizes different functionalization strategies for targeting molecules with Rhenium-186.

Targeting MoleculeFunctionalization StrategyKey FeaturesReference
Monoclonal Antibodies (IgM, IgG, F(ab')₂)Direct labeling via reduction of disulfide bondsHigh labeling yield (>95%); retains immunoreactivity; adaptable to a single-vial kit. nih.gov
PeptidesConjugation with a reactive anhydride form of a stable Re-complex ([ReO(dmsaa)₂]⁻)Fast, efficient, and occurs under mild conditions; forms stable amide links with lysine residues. kcl.ac.uk
Various BiomoleculesUse of Bifunctional Chelators (BFCs)Provides stable chelation of ¹⁸⁶Re; allows for covalent attachment to the targeting molecule. nih.govacs.org

Exploration of Novel Targeting Vectors

Research into novel targeting vectors for ¹⁸⁶Re aims to improve the specificity and efficacy of targeted radionuclide therapy. This exploration includes the development of small molecules like diphosphonates for bone targeting and the investigation of systems like biotin (B1667282) conjugates for receptor-mediated delivery.

Development of Rhenium-186 Labeled Diphosphonates

Diphosphonates, also known as bisphosphonates, are a class of compounds that exhibit a strong affinity for hydroxyapatite, the primary mineral component of bone. This property makes them excellent targeting vectors for delivering therapeutic radionuclides to bone metastases. ¹⁸⁶Re-labeled diphosphonates have been developed and evaluated for the palliation of pain from bone metastases. nih.goviaea.org

One of the most studied agents in this class is ¹⁸⁶Re-HEDP (1-hydroxyethylidene-1,1-diphosphonate). iaea.orgresearchgate.net The development of ¹⁸⁶Re-HEDP leverages the chemical similarity between rhenium and technetium, as ⁹⁹ᵐTc-labeled diphosphonates are widely used for bone scanning. nih.gov Clinical studies have demonstrated that ¹⁸⁶Re-HEDP localizes in skeletal lesions, delivering focused beta radiation to alleviate pain. nih.gov

However, early formulations of ¹⁸⁶Re-HEDP showed some in vivo instability, leading to delayed blood clearance and uptake in non-target organs like the stomach. To address this, newer generations of ¹⁸⁶Re-diphosphonate conjugates have been designed. One such approach involves conjugating a bisphosphonate analogue with a more stable chelator for ¹⁸⁶Re, such as MAG₃ (mercaptoacetylglycylglycylglycine). The resulting compound, ¹⁸⁶Re-MAG₃-HBP, demonstrated significantly improved stability compared to ¹⁸⁶Re-HEDP. In comparative studies, ¹⁸⁶Re-MAG₃-HBP showed no measurable decomposition over 24 hours, whereas only about 30% of ¹⁸⁶Re-HEDP remained intact. kcl.ac.uk Biodistribution experiments in animal models revealed that ¹⁸⁶Re-MAG₃-HBP had higher bone uptake, faster blood clearance, and lower gastric accumulation than ¹⁸⁶Re-HEDP. kcl.ac.uk

The table below presents a comparison of key characteristics of different ¹⁸⁶Re-labeled diphosphonates based on preclinical data.

CompoundStability (in phosphate (B84403) buffer at 24h)Relative Bone RadioactivityRelative Blood RadioactivityKey FindingReference
¹⁸⁶Re-HEDP~30% intactLowerSlower clearanceShowed in vivo instability. kcl.ac.uk
¹⁸⁶Re-MAG₃-HBP>95% intactSignificantly HigherFaster clearanceImproved stability and biodistribution profile. kcl.ac.uk

Investigation of Rhenium-186 Labeled Biotin Conjugates

Biotin, also known as vitamin B7, is another attractive targeting vector for radionuclide delivery. Many types of cancer cells overexpress biotin receptors, leading to increased uptake of biotin and its conjugates compared to normal cells. nih.gov This differential expression provides a basis for targeted cancer therapy. The high-affinity, non-covalent interaction between biotin and the protein avidin (B1170675) (or streptavidin) is also a well-established tool in biotechnology that can be harnessed for pre-targeting strategies. nih.gov

The development of ¹⁸⁶Re-labeled biotin conjugates is an area of ongoing research. The primary goal is to create stable compounds where the biotin molecule can effectively guide the attached ¹⁸⁶Re to tumor cells. The design of these conjugates often involves a chelator to securely hold the ¹⁸⁶Re atom, a linker molecule, and the biotin moiety for targeting.

Research into non-radioactive rhenium-biotin complexes has provided foundational knowledge for the development of their radioactive counterparts. Studies have shown that rhenium(I) polypyridine biotin complexes can be synthesized, and their photophysical properties can be exploited. nih.govnih.gov For instance, some of these complexes exhibit an increase in luminescence intensity and lifetime upon binding to avidin, making them useful as probes. nih.gov This binding event confirms that the biotin moiety remains functional after being conjugated to the rhenium complex.

While specific studies detailing the in-vivo efficacy of ¹⁸⁶Re-labeled biotin conjugates are emerging, the principles are based on the broader field of biotin-targeted therapies. rsc.orgrsc.org The synthesis of such conjugates requires careful chemical strategies to link the biotin molecule to a chelator suitable for ¹⁸⁶Re. For example, isostructural Rhenium and Technetium-99m complexes of biotin derivatives have been created for comparative imaging studies, highlighting the synergistic development of diagnostic (⁹⁹ᵐTc) and therapeutic (¹⁸⁶Re) agents. nih.gov

The following table outlines the conceptual components and rationale for developing ¹⁸⁶Re-labeled biotin conjugates.

ComponentFunctionRationale for Use
Rhenium-186 Therapeutic RadionuclideEmits beta particles for localized cell killing.
Chelator Stable Binding of ¹⁸⁶RePrevents release of the radionuclide in vivo.
Linker Spacing MoleculeProvides distance between the bulky metal complex and biotin to avoid steric hindrance and maintain biotin's receptor affinity.
Biotin Targeting MoietyBinds to overexpressed biotin receptors on cancer cells, facilitating targeted uptake.

Research on Advanced Imaging and Dosimetry Techniques for Rhenium 186

SPECT/CT Imaging for In Vivo Distribution Research

Single Photon Emission Computed Tomography (SPECT), often combined with Computed Tomography (CT) for anatomical reference, is a key imaging modality for tracking the in vivo distribution of Re-186-labeled compounds. nih.gov This is made possible by the radioisotope's specific decay characteristics.

Table 1: Key Physical Properties of Rhenium-186 This table outlines the primary decay characteristics of Rhenium-186 that are relevant to its application in imaging and therapy.

PropertyValueSource(s)
Physical Half-life ~3.7 days (89.3-90.6 hours) nih.govresearchgate.netplustherapeutics.com
Primary Beta Energy (Eβmax) 1.07 MeV eanm.orgresearchgate.net
Gamma Energy 137 keV nih.goveanm.orgriken.jp
Gamma Abundance ~9% openmedscience.complustherapeutics.comaacrjournals.org

Following data acquisition, SPECT images are computationally reconstructed to provide a three-dimensional map of the radiopharmaceutical's distribution. Modern SPECT/CT scanners utilize iterative reconstruction algorithms, such as the Ordered Subset Expectation-Maximization (OSEM) algorithm, to improve image quality. snmjournals.org For preclinical studies in animal models, SPECT images have been reconstructed to sizes of 80 x 80 x 80 pixels with a resolution of 0.95 mm, while the corresponding CT images provide high-resolution anatomical data (e.g., 512 x 512 x 512 pixels with 0.15 mm resolution). nih.gov

Quantitative analysis aims to determine the concentration of radioactivity in specific tissues. This is often achieved by including an imaging standard—a source with a known amount of radioactivity—within the scanner's field of view during the imaging session. nih.gov By normalizing the image data to this standard, the signal intensity in a given region can be converted into an absolute measure of activity concentration. nih.gov This quantitative approach allows for the calculation of parameters like the Standardized Uptake Value (SUV), which facilitates the assessment of tumor targeting and therapeutic response over time. iiarjournals.org For accurate quantification, corrections for physical factors that degrade image quality, such as photon attenuation and scatter, are essential and are often performed using the anatomical information provided by the co-registered CT scan. snmjournals.org

Preclinical Dosimetry Methodologies

Dosimetry is the science of calculating the absorbed dose of ionizing radiation in matter. For Re-186, preclinical dosimetry in animal models is fundamental to predicting therapeutic efficacy and understanding radiation effects on tissues.

The standard framework for calculating absorbed radiation dose from internal emitters is the Medical Internal Radiation Dose (MIRD) schema. who.int This method involves determining the cumulative radioactivity, or the total number of radioactive decays, within a source organ over time and multiplying it by a "S-value," which represents the absorbed dose per unit of cumulated activity. google.com

In preclinical research, time-activity data is gathered by imaging animals at multiple time points after administration of the Re-186 compound. researchgate.net For instance, in studies involving glioblastoma-bearing rats treated with Re-186 liposomes, SPECT/CT imaging was used to track the retention and distribution of the agent. oup.com The cumulative radioactivity within the tumor was calculated from these images, and this value, along with the tumor's mass (determined from pre-treatment MRI), was used to calculate the total absorbed radiation dose in Grays (Gy). oup.com Such calculations are critical for establishing relationships between the delivered radiation dose and treatment outcomes, like median survival. nih.govoup.com In one study, absorbed doses to tumors were calculated to be as high as ~740 Gy. nih.gov

The therapeutic effect of Rhenium-186 is primarily delivered by its beta (β⁻) particles. The energy of these particles determines their range in tissue, a critical factor for treating tumors of different sizes while sparing surrounding healthy tissue. nih.gov The beta particles emitted by Re-186 have a maximum energy of 1.07 MeV, which corresponds to a maximum penetration depth of 4.5 mm in soft tissue. nih.govresearchgate.netplustherapeutics.comscispace.com The average penetration depth is approximately 1.1 mm. plustherapeutics.comscispace.com This range makes Re-186 a suitable candidate for treating tumors ranging from millimeter to centimeter dimensions. nih.gov The limited penetration depth is advantageous as it localizes the cytotoxic radiation dose to the target lesion, minimizing collateral damage to adjacent healthy structures. openmedscience.comopenmedscience.com

Table 2: Rhenium-186 Beta Particle Penetration in Tissue This table summarizes the tissue penetration characteristics of the beta emissions from Rhenium-186.

ParameterValueSource(s)
Maximum Penetration Depth 4.5 mm nih.govresearchgate.netscispace.com
Average Penetration Depth 1.1 mm plustherapeutics.comscispace.com

Optimization of Imaging Protocols for Research Applications

The quality and quantitative accuracy of SPECT imaging are highly dependent on the acquisition and reconstruction protocols. Research has focused on optimizing these protocols to enhance the utility of Re-186 imaging. Key parameters that can be adjusted include the number of projections acquired, the methods for scatter and attenuation correction, and the number of iterations used in the reconstruction algorithm. d-nb.info

For instance, studies have shown that increasing the total number of iterations during image reconstruction can lead to a more accurate estimation of the activity concentration, though it may also decrease the signal-to-noise ratio. d-nb.info Furthermore, the radionuclidic purity of the Re-186 solution is crucial for high-quality imaging. The presence of isotopic impurities, such as Rhenium-184, can introduce a continuum background that degrades image quality. riken.jp Research has demonstrated that using high-purity Re-186 (e.g., 99.56% purity) results in significantly improved phantom images compared to those acquired with lower-purity preparations. riken.jp Therefore, optimizing production and purification methods to achieve high specific activity and radionuclidic purity is a critical step for enabling high-resolution, quantitative imaging with Re-186. researchgate.netriken.jp

Computational and Theoretical Studies of Rhenium Sulfur Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study rhenium sulfide (B99878) compounds, providing detailed insights that are often difficult to obtain through experimental means alone.

DFT calculations have been crucial in understanding the nature of the chemical bonds and the electronic properties of rhenium disulfide (ReS₂). Unlike more common transition metal dichalcogenides (TMDs) that typically exist in 2H or 1T phases, ReS₂ has a stable distorted 1T (1T′) structure. acs.org This distortion leads to the formation of Re-Re bonds, creating zigzag chains of rhenium atoms within the layer. berkeley.edu This structural peculiarity is a direct consequence of a Peierls-type lattice distortion, which makes ReS₂ a direct bandgap semiconductor. acs.org

The electronic structure is characterized by the significant contribution of Rhenium's 5d orbitals and Sulfur's 3p orbitals to the valence and conduction bands. acs.org Studies have shown that the top of the valence band and the bottom of the conduction band are primarily composed of Re-d states, with some mixing of S-p states. acs.org This composition governs the material's electronic and optical properties. DFT calculations have revealed that both bulk and monolayer ReS₂ are direct bandgap semiconductors with nearly identical bandgap values, which is an unusual property among TMDs and is attributed to the weak van der Waals forces and electronic decoupling between the layers. berkeley.edu The calculated bandgap for monolayer ReS₂ is approximately 1.40 eV. mtu.edu

The application of strain can further modify the electronic properties. For instance, strain engineering can tune the bandgap of monolayer ReS₂, with biaxial compression leading to a semiconductor-to-metal transition. bohrium.com

Table 1: Calculated Electronic Properties of Rhenium Disulfide (ReS₂)
PropertyValueMethodReference
Bandgap (Monolayer)1.40 eVDFT mtu.edu
Bandgap CharacterDirectDFT berkeley.edu
Interlayer Coupling Energy~18 meV per unit cellDFT mtu.edu

The stability of ReS₂ nanoribbons, which are quasi-one-dimensional strips of the material, has also been investigated using DFT. acs.org These studies have identified different stable edge geometries, often referred to as armchair and zigzag, and have calculated their formation energies. acs.org The stability of these nanoribbons can be enhanced by passivating the edges with other atoms, such as hydrogen, which satisfies the unsaturated valency at the edges. acs.org

The dynamical stability of monolayer ReS₂ has been confirmed through phonon dispersion calculations, which show no imaginary frequencies, indicating that the structure is at a local minimum on the potential energy surface. bohrium.com

Table 2: Predicted Stability and Structural Parameters for ReS₂
SystemPropertyFindingMethodReference
Bulk ReS₂Stable Crystal PhaseDistorted 1T (1T′)DFT berkeley.eduacs.org
ReS₂ NanoribbonsEdge StabilityPassivation with hydrogen improves stabilityDFT acs.org
Monolayer ReS₂Dynamical StabilityConfirmed by phonon dispersion calculationsDFT bohrium.com

Modeling of Rhenium-Sulfide Nanoparticle Formation and Growth

The synthesis of rhenium sulfide nanoparticles has been achieved through various methods, including hydrothermal synthesis and colloidal chemistry. nih.govacs.org While experimental work provides information on the final products, computational modeling offers insights into the nucleation and growth mechanisms.

Theoretical studies suggest that the formation of ReS₂ nanoparticles from precursor solutions involves the initial thiolation of rhenium species, followed by reduction and precipitation. goldschmidt.info In high-sulfide solutions, the perrhenate (B82622) ion (ReO₄⁻) is thought to undergo a stepwise substitution of oxygen atoms with sulfur, forming thioperrhenate species (ReO₄₋ₓSₓ⁻). goldschmidt.info This is followed by a reduction of Re(VII) to Re(IV), leading to the formation of ReS₂ nuclei. goldschmidt.info

The growth of these nanoparticles can proceed through the aggregation of smaller nuclei or by the continued deposition of rhenium and sulfide ions onto the existing particle surface. The use of single-walled carbon nanotubes (SWNTs) as nano-test tubes provides a template for the directional growth of ultrathin ReS₂ nanoribbons. d-nb.info In this confined environment, dirhenium decacarbonyl can be converted to rhenium iodide clusters, which then react with hydrogen sulfide to form the nanoribbons. d-nb.info TEM image simulations have been used to understand the atomic structure of the resulting nanoribbons within the nanotubes. d-nb.info

Simulation of Rhenium-Sulfur Geochemical Behavior

The geochemical behavior of rhenium is of significant interest for understanding ore-forming processes and as a paleoredox proxy. Rhenium's mobility in the environment is highly dependent on redox conditions and the presence of sulfur. researchgate.net In oxidizing, sulfur-poor environments, rhenium is mobile as the perrhenate ion (ReO₄⁻). geochemicalperspectivesletters.org However, under reducing, sulfidic conditions, rhenium becomes highly insoluble and is sequestered into sulfide minerals. researchgate.net

Geochemical modeling, often based on thermodynamic data, is used to predict the partitioning of rhenium between silicate (B1173343) melts and sulfide phases in magmatic systems. geoscienceworld.orgresearchgate.net These models indicate that rhenium has a high partition coefficient into sulfide melts, meaning it strongly prefers to enter a sulfide liquid over a silicate liquid. geoscienceworld.org The partitioning behavior is influenced by factors such as oxygen and sulfur fugacity. researchgate.netgeoscienceworld.org For example, the partition coefficient of rhenium between sulfide liquid and silicate melt in mid-ocean ridge basalt (MORB) systems is estimated to be in the range of 600–10,000, increasing with decreasing oxygen fugacity. researchgate.net

Eh-pH diagrams, which are a form of geochemical simulation, show that in reducing environments with available sulfur, rhenium will precipitate as sulfide minerals like ReS₂. researchgate.net These simulations are critical for understanding the enrichment of rhenium in geological settings such as black shales. goldschmidt.info

Emerging Research Applications and Future Directions for Rhenium 186 Sulfide

Rhenium Sulfides in Material Science and Catalysis

Rhenium sulfides, including non-radioactive forms, are gaining attention for their catalytic properties. These materials are being explored for their potential to facilitate key industrial and environmental chemical reactions.

Electrocatalysis for Water Splitting (e.g., HER, OER)

The process of splitting water into hydrogen and oxygen through electrolysis is a cornerstone of green hydrogen production. This process relies on efficient electrocatalysts to drive the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). While precious metals like platinum are highly effective, their cost is a significant barrier to widespread adoption. bohrium.com

Rhenium disulfide (ReS2) has emerged as a promising, more affordable alternative. bohrium.com Its unique atomic structure and electronic properties make it an active catalyst for the HER. bohrium.comacs.org Research is ongoing to optimize the performance of rhenium-based catalysts, including strategies like doping and creating composite materials to enhance their efficiency for both HER and OER. researchgate.netdntb.gov.ua

Use as Catalysts in Hydrogenation, Hydrodesulfurization

Hydrodesulfurization (HDS) is a critical process in the petroleum industry for removing sulfur from refined products like gasoline and diesel. wikipedia.org The presence of sulfur leads to harmful sulfur dioxide emissions when these fuels are burned. wikipedia.org Rhenium sulfide (B99878) has demonstrated high activity as a catalyst in HDS, in some cases outperforming conventional industrial catalysts. researchgate.netmdpi.com

Similarly, in hydrogenation reactions, which are vital for producing a wide range of chemicals and upgrading biofuels, rhenium catalysts are showing significant promise. researchgate.net Supported rhenium catalysts are noted for their high activity and selectivity in these processes. researchgate.net

Exploration of Novel Theranostic Approaches

Theranostics is an innovative field of medicine that combines diagnostics and therapy. The principle is to use a single agent to both identify (diagnose) and treat a disease. Rhenium-186, due to its dual emission of beta particles (for therapy) and gamma rays (for imaging), is a prime candidate for developing theranostic agents. nih.govmdpi.com

Rhenium-186 sulfide is being investigated for its potential in theranostic applications. By incorporating Re-186 into targeted drug delivery systems, it may be possible to visualize the location of a tumor and simultaneously deliver a therapeutic dose of radiation. mdpi.comopenmedscience.com This approach holds the potential to create highly personalized and effective cancer treatments. openmedscience.com

Integration with Personalized Medicine Research Concepts

The future of medicine lies in tailoring treatments to the individual patient. Personalized medicine aims to use a patient's genetic and biological information to guide decisions about their care. iaea.org Radiopharmaceuticals like Rhenium-186 sulfide are well-suited for this paradigm. openmedscience.com

Advanced imaging techniques can help identify which patients are most likely to respond to treatment with Rhenium-186 sulfide. openmedscience.com By understanding the specific characteristics of a patient's disease, clinicians could potentially optimize the therapeutic outcome and minimize side effects. openmedscience.comiaea.org

Development of Rhenium-186 Sulfide for Lymphoscintigraphy and Sentinel Lymph Node Detection

The sentinel lymph node is the first lymph node to which cancer cells are most likely to spread from a primary tumor. iaea.org Identifying and examining this node is crucial for cancer staging and treatment planning. iaea.org Lymphoscintigraphy is a procedure that uses a radioactive substance to locate the sentinel node. iaea.orgsnmjournals.org

Rhenium-186 sulfide, often in a colloidal form, has been used in lymphoscintigraphy. nih.govcapes.gov.br When injected near a tumor, the small particles of the colloid are carried by the lymphatic system to the sentinel node, which can then be detected by a gamma camera. nih.govcapes.gov.br Studies have shown that technetium-99m labeled rhenium sulfide is a feasible and effective agent for sentinel lymph node detection in cancers such as breast cancer and esophageal carcinoma. nih.govcapes.gov.br

Study Focus Tracer Used Cancer Type Key Findings Reference
Sentinel Node BiopsyTechnetium-99m colloidal rhenium sulphideBreast CancerSentinel node identified in 100% of patients; no false negatives. capes.gov.br
Sentinel Lymph Node DetectionTechnetium-99m colloidal rhenium sulfideEsophageal Squamous Cell CarcinomaSentinel nodes detected in 92% of patients; accuracy of 91.3%. nih.gov

Expanding Preclinical Research to New Disease Models

The therapeutic properties of Rhenium-186 sulfide are being explored in a variety of disease models beyond its established use in radiosynoviorthesis for inflammatory joint conditions. openmedscience.comresearchgate.net Preclinical studies are investigating its potential for treating different types of cancer.

Q & A

Q. How can target validation studies improve Rhenium-186 sulfide’s specificity for tumor-associated sulfhydryl groups?

  • Methodological Answer : Use siRNA knockdown of tumor-specific thiol transporters (e.g., SLC7A11) in vitro. Validate with PET tracers (e.g., F-18 FDG) to assess competitive binding in vivo .

Data Analysis and Reporting Guidelines

  • Contradiction Resolution : Address conflicting biodistribution data by applying multivariate regression to covariates like tumor vascularity and hypoxia .

  • Tables for Critical Parameters :

    ParameterOptimal RangeAnalytical MethodReference
    Specific Activity400–600 mCi/mgNeutron Activation
    Radiochemical Purity≥95%HPLC with UV/radiometric
    Tumor Absorbed Dose20–40 GyMIRD/OLINDA
  • Ethical Considerations : Ensure compliance with ALARA principles in radiation safety protocols and obtain IRB approval for clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.